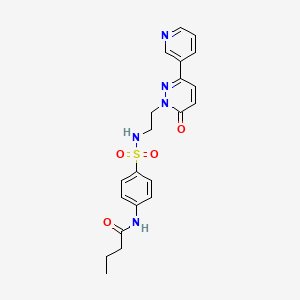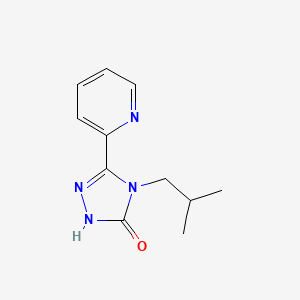
(1S)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine is a useful research compound. Its molecular formula is C5H7BrN2O and its molecular weight is 191.028. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Novel Synthesis Methods
A New Consecutive Three-Component Oxazole Synthesis : E. Merkul and T. Müller (2006) developed a novel synthesis method for creating oxazole derivatives starting from propargyl amine and acid chlorides. This method, based on an amidation-coupling-cycloisomerization (ACCI) sequence, could potentially apply to synthesizing compounds like "(1S)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine," highlighting its relevance in creating complex molecules with oxazole rings (Merkul & Müller, 2006).
Haloamidation of Olefins
General Process for the Haloamidation of Olefins : Y. Yeung, Xuri Gao, and E. Corey (2006) described a methodology for adding a bromine atom and an amide nitrogen to olefins. This process is significant for synthesizing vicinal bromoamides, N-acyl aziridines, and oxazolines from which a wide range of amines and amino alcohols can be prepared, suggesting potential pathways to synthesize or modify compounds like "this compound" (Yeung, Gao, & Corey, 2006).
Applications in Corrosion Inhibition
Triazole Schiff Bases as Corrosion Inhibitors : Research by Turuvekere K. Chaitra, K. Mohana, and H. C. Tandon (2015) on triazole Schiff bases demonstrates the use of bromo-functionalized compounds in corrosion inhibition, a crucial application in materials science. Although the specific compound is not mentioned, the study highlights the importance of bromo-substituted compounds in developing corrosion inhibitors (Chaitra, Mohana, & Tandon, 2015).
Synthesis of Amines and Amino Alcohols
Copper-mediated N-alkynylation of Carbamates, Ureas, and Sulfonamides : J. R. Dunetz and R. Danheiser (2003) discussed a general amination strategy that includes the N-alkynylation of carbamates, sulfonamides, and oxazolidinones to form a variety of substituted ynamides. This methodology could be relevant for synthesizing or modifying amines and amino alcohols related to "this compound" (Dunetz & Danheiser, 2003).
Propiedades
IUPAC Name |
(1S)-1-(3-bromo-1,2-oxazol-5-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O/c1-3(7)4-2-5(6)8-9-4/h2-3H,7H2,1H3/t3-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKRLMLVJBZKET-VKHMYHEASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NO1)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=NO1)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(2-phenylmorpholin-4-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2986640.png)
![3-Ethyl-8-((2-methoxy-5-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2986642.png)



![N-[(5-Chlorothiophen-2-yl)methyl]-3-methylbutan-1-amine;hydrochloride](/img/structure/B2986647.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide](/img/structure/B2986649.png)
![8-Bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2986652.png)

![N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]naphthalene-2-carboxamide](/img/structure/B2986656.png)
![5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole](/img/structure/B2986657.png)
![1-Azabicyclo[3.2.1]octan-5-ylmethanesulfonyl chloride hydrochloride](/img/structure/B2986658.png)

